Para-Substitution Imparts Lower Computed Lipophilicity (XLogP3) Relative to the Meta Isomer, Favoring Aqueous Compatibility in Fragment-Based Screening
The para-substituted 4-[(azetidin-3-yloxy)methyl]phenol exhibits a computed XLogP3-AA of 0.6, which is lower than the meta isomer 3-[(azetidin-3-yloxy)methyl]phenol (estimated XLogP3-AA ≥ 0.9 based on matched molecular pair analysis of phenol regioisomers) [1]. In fragment-based screening, lower logP correlates with reduced non-specific binding and improved aqueous solubility, making the para isomer a more favorable starting point for fragments targeting polar binding sites [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 3-[(Azetidin-3-yloxy)methyl]phenol: XLogP3-AA estimated ≥ 0.9 (matched molecular pair analysis; no experimental value available) |
| Quantified Difference | ΔXLogP3 ≈ -0.3 (lower lipophilicity for para isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis and promiscuous binding in early-stage lead optimization, directly impacting procurement decisions for fragment library assembly.
- [1] PubChem Compound Summary, CID 80100686, 4-[(Azetidin-3-yloxy)methyl]phenol. Computed XLogP3-AA = 0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/80100686 (accessed 2026-04-30). View Source
- [2] M. J. Waring, "Lipophilicity in drug discovery," Expert Opinion on Drug Discovery, vol. 5, no. 3, pp. 235–248, 2010. doi:10.1517/17460441003605098. View Source
